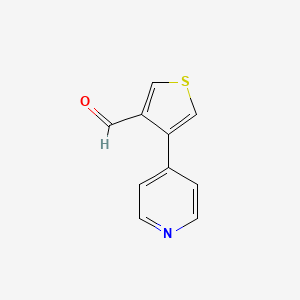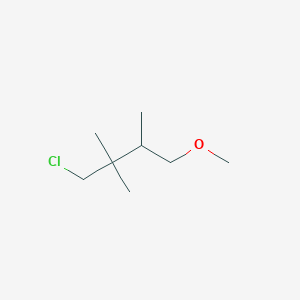
1-Chloro-4-methoxy-2,2,3-trimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-methoxy-2,2,3-trimethylbutane is an organic compound with the molecular formula C8H17ClO It is a derivative of butane, where a chlorine atom and a methoxy group are substituted at specific positions on the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2,2,3-trimethylbutane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxy-2,2,3-trimethylbutane using a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-methoxy-2,2,3-trimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-Hydroxy-4-methoxy-2,2,3-trimethylbutane.
Oxidation: 1-Chloro-4-methoxy-2,2,3-trimethylbutanoic acid.
Reduction: 1-Methoxy-2,2,3-trimethylbutane.
Scientific Research Applications
1-Chloro-4-methoxy-2,2,3-trimethylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-chloro-4-methoxy-2,2,3-trimethylbutane involves its interaction with specific molecular targets. The chlorine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the reaction conditions and the presence of catalysts.
Comparison with Similar Compounds
- 1-Chloro-4-methoxy-2-methylbutane
- 1-Chloro-4-methoxy-2,2-dimethylbutane
- 1-Chloro-4-methoxy-2,3-dimethylbutane
Uniqueness: 1-Chloro-4-methoxy-2,2,3-trimethylbutane is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C8H17ClO |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-4-methoxy-2,2,3-trimethylbutane |
InChI |
InChI=1S/C8H17ClO/c1-7(5-10-4)8(2,3)6-9/h7H,5-6H2,1-4H3 |
InChI Key |
XVARQVNXEZKXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)C(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13155439.png)


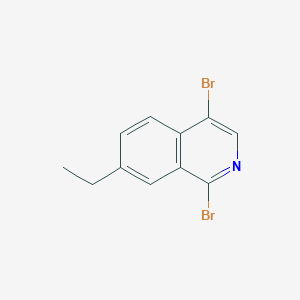
![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)

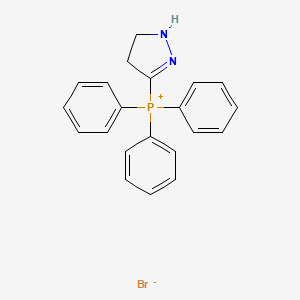
![4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13155491.png)
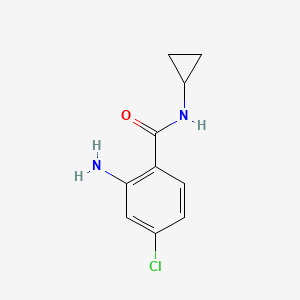
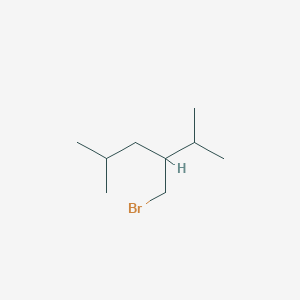

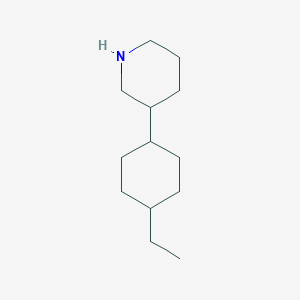
![Methyl thiazolo[4,5-c]pyridine-6-carboxylate](/img/structure/B13155515.png)
